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Cat. No.: B1219798 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yersiniabactin (Ybt) is a siderophore with a high affinity for ferric iron, produced

by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and certain strains

of Escherichia coli and Klebsiella pneumoniae.[1][2] By sequestering iron from host proteins,

Ybt plays a critical role in bacterial survival and is a key virulence factor, making its biosynthetic

pathway an attractive target for novel therapeutic strategies.[1][2]

The biosynthesis of Ybt is a complex process involving a hybrid non-ribosomal peptide

synthetase (NRPS) and polyketide synthase (PKS) system.[2][3][4] Two essential enzymes in

the initial steps of this pathway are YbtS and YbtE. YbtS is a salicylate synthase that converts

chorismate into salicylate, the foundational molecule for Ybt assembly.[1][2][5] Subsequently,

YbtE, a salicylate adenylating enzyme, activates salicylate by adenylation and transfers it to the

NRPS/PKS machinery, specifically to the High-Molecular-Weight Protein 2 (HMWP2).[1][2][3][4]

[5]

Targeted deletion of the ybtS and ybtE genes is a fundamental approach to understanding their

specific roles in yersiniabactin synthesis, bacterial iron acquisition, and overall pathogenicity.

This document provides detailed protocols for creating ybtS and ybtE mutants using two

common and effective methods: suicide vector-based allelic exchange and Lambda Red-

mediated recombination.
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The following diagram illustrates the initial steps of the yersiniabactin synthesis pathway,

highlighting the critical functions of YbtS and YbtE.
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Caption: Initial steps of Yersiniabactin (Ybt) biosynthesis catalyzed by YbtS and YbtE.

General Workflow for Mutant Construction
The overall process for generating and verifying gene deletions is outlined below. This workflow

is applicable to both allelic exchange and Lambda Red recombination methods, with variations

in the specific steps for generating the mutant allele and introducing it into the host.
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Caption: General workflow for creating and verifying gene deletion mutants.
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Data Presentation: Expected Phenotypes of Mutants
Mutations in ybtS or ybtE result in a defective Ybt biosynthesis pathway, leading to predictable

phenotypes. Strains with these mutations are unable to produce the siderophore and

consequently exhibit impaired growth in iron-depleted environments.[6][7][8]

Gene
Mutant

Yersiniabac
tin
Production

Growth on
Iron-
Deficient
Media

Cross-
feeding by
Ybt+ Strain

Expression
of other Ybt
Proteins

Reference

ΔybtS
Abolished or

aberrant
No growth

Growth

restored

Wild-type

levels
[4][9]

ΔybtE Abolished No growth
Growth

restored

Greatly

reduced
[3][4][6]

Note: The effect on the expression of other Ybt proteins can vary. In some cases, a lack of Ybt

production leads to reduced transcription of the entire operon due to regulatory feedback loops.

[3][10]

Experimental Protocols
Two primary methods for generating targeted gene deletions are detailed below.

Protocol 1: Allelic Exchange using a Sucrose-Suicide
Vector
This method relies on a suicide vector that cannot replicate in the target bacterium and carries

a counter-selectable marker, such as sacB. The sacB gene product, levansucrase, converts

sucrose into a toxic substance in Gram-negative bacteria, allowing for the selection of cells that

have lost the vector.[11][12]

Principle: A two-step homologous recombination process is used. First, a single-crossover

event integrates the entire suicide plasmid carrying the deletion allele into the chromosome.

Second, a counter-selection step on sucrose-containing medium selects for a second
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crossover event that excises the plasmid, leaving behind either the wild-type or the desired

mutant allele.

Materials:

Bacterial Strains:

Target strain (Yersinia pestis, K. pneumoniae, etc.)

E. coli donor strain for conjugation (e.g., S17-1λpir, SM10λpir)

E. coli cloning strain (e.g., DH5αλpir)

Plasmids: Suicide vector (e.g., pKNG101, pDM4, pRE112) containing the sacB gene.[11][13]

[14]

Media and Reagents:

LB Broth and Agar

Selective antibiotics (for target strain, E. coli strain, and plasmid)

Sucrose (for counter-selection)

Reagents for PCR and molecular cloning

Methodology:

Construct the Deletion Allele in the Suicide Vector: a. Primer Design: Design two primer

pairs. The first pair amplifies an ~800 bp region immediately upstream of the ybtS (or ybtE)

start codon. The second pair amplifies an ~800 bp region immediately downstream of the

stop codon. Introduce restriction sites to the outer primers for cloning into the suicide vector.

b. Amplification: Perform PCR to amplify the upstream ('Up') and downstream ('Down')

fragments from the wild-type genomic DNA. c. Cloning: Digest the 'Up' and 'Down' fragments

and the suicide vector with the appropriate restriction enzymes. Ligate the two fragments into

the vector simultaneously (three-way ligation) to create the final construct containing the

flanking regions of the target gene but not the gene itself. d. Transformation: Transform the

ligation product into an appropriate E. coli cloning strain and verify the plasmid sequence.
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Conjugation: a. Transform the verified suicide plasmid into a conjugative E. coli donor strain.

b. Grow overnight cultures of the E. coli donor strain (with appropriate antibiotic) and the

recipient Yersinia/Klebsiella strain. c. Mix the donor and recipient cultures, spot them onto an

LB agar plate, and incubate for 6-8 hours to allow conjugation.

Selection of Single Crossovers (Integrants): a. Resuspend the conjugation mix in saline. b.

Plate serial dilutions onto agar plates containing an antibiotic to select against the E. coli

donor and an antibiotic to select for the suicide vector's resistance marker. This selects for

recipient cells where the plasmid has integrated into the chromosome. c. Incubate until

colonies appear and purify a few colonies on the same selective medium.

Selection of Double Crossovers (Resolution): a. Inoculate single-crossover colonies into non-

selective LB broth and grow overnight to allow for the second recombination event. b. Plate

serial dilutions of the overnight culture onto LB agar plates containing 5-10% sucrose.

Incubate at the appropriate temperature. Only cells that have lost the sacB-containing

plasmid backbone will grow.[12]

Screening and Verification: a. Confirm Plasmid Loss: Patch individual sucrose-resistant

colonies onto two plates: one with sucrose and one with the antibiotic for the suicide vector.

Colonies that grow on sucrose but not on the antibiotic plate have lost the plasmid and are

potential mutants. b. PCR Verification: Perform colony PCR on the potential mutants. Use a

primer pair that anneals outside the amplified flanking regions. The PCR product from the

mutant will be smaller than the product from the wild-type. A second PCR with primers

internal to the deleted gene should yield no product in the mutant. c. Sequence Confirmation:

Sequence the PCR product from the mutant to confirm the scarless, in-frame deletion.

Protocol 2: Lambda Red Recombinase-Mediated
Deletion
This "recombineering" technique uses the bacteriophage λ Red proteins (Exo, Beta, and Gam)

to mediate efficient homologous recombination of a linear PCR product directly with the

bacterial chromosome.[15]

Principle: A linear DNA cassette, typically containing an antibiotic resistance gene flanked by

Flp-recombinase targets (FRT) sites, is amplified by PCR. The primers used add 50-60 bp

homology arms that match the sequences immediately upstream and downstream of the target
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gene (ybtS or ybtE). This cassette is then electroporated into the target strain expressing the λ

Red recombinase enzymes, which facilitate the replacement of the native gene with the

resistance cassette.

Materials:

Bacterial Strains: Target strain carrying a temperature-sensitive plasmid expressing the λ

Red genes (e.g., pKD46).

Plasmids: Template plasmid for the resistance cassette (e.g., pKD4 for kanamycin

resistance, pKD3 for chloramphenicol resistance).

Media and Reagents:

LB Broth and Agar

Selective antibiotics

L-arabinose (for inducing Red gene expression)

Reagents for PCR and electroporation (cuvettes, electroporator)

Methodology:

Preparation of the Linear Deletion Cassette: a. Primer Design: Design ~80-nucleotide long

primers. The 3' end (~20 nt) will be homologous to the template plasmid (e.g., pKD4) to

amplify the resistance cassette. The 5' end (~60 nt) will be homologous to the region directly

upstream of the ybtS (or ybtE) start codon (forward primer) or downstream of the stop codon

(reverse primer).[16][17] b. PCR Amplification: Use the designed primers and the template

plasmid to amplify the linear DNA cassette. c. Purification: Purify the PCR product using a

standard kit. Treat the product with DpnI enzyme to digest the methylated template plasmid

DNA.

Preparation of Electrocompetent Cells: a. Grow the target strain harboring the λ Red

expression plasmid at 30°C (permissive temperature for the plasmid) in SOB medium with

the appropriate antibiotic. b. When the culture reaches an OD600 of ~0.4-0.6, add L-

arabinose to induce the expression of the Red recombinase genes and incubate for another
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hour.[17] c. Prepare electrocompetent cells by repeatedly pelleting the cells and washing

them with ice-cold sterile water or 10% glycerol.

Electroporation and Recombination: a. Add 100-500 ng of the purified linear DNA cassette to

50 µL of the electrocompetent cells. b. Electroporate the mixture using standard parameters

(e.g., 1.8 kV, 25 µF, 200 Ω). c. Immediately add 1 mL of SOC medium and allow the cells to

recover at 37°C for 1-2 hours (this shifts to the non-permissive temperature to cure the λ Red

plasmid).

Selection and Verification: a. Plate the recovered cells onto LB agar containing the antibiotic

corresponding to the resistance cassette. Incubate at 37°C. b. PCR Verification: Screen

colonies by PCR. Use a primer that anneals upstream of the gene insertion site and a primer

internal to the resistance cassette. Check for the absence of the target gene with internal

primers for ybtS or ybtE. c. Sequence Confirmation: Sequence the amplified junction

fragments to confirm correct integration.

(Optional) Removal of the Resistance Cassette: a. If the cassette is flanked by FRT sites, it

can be removed to create an unmarked mutant. b. Introduce a second plasmid expressing

the FLP recombinase (e.g., pCP20), which is also temperature-sensitive. c. Select for the

plasmid at 30°C, then cure it by growing at 42°C. The FLP recombinase will excise the

resistance cassette, leaving a small "scar" sequence. d. Verify the removal of the cassette by

PCR and loss of the associated antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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